![molecular formula C18H20N2O2 B5726005 N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
N-[2-(butyrylamino)phenyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butyrylamino)phenyl]-3-methylbenzamide is a chemical compound that is commonly referred to as BPN14770. It is a small molecule drug that has been developed for the treatment of neurological disorders, such as Alzheimer's disease and Fragile X syndrome. BPN14770 has shown promising results in preclinical trials, and it is currently being evaluated in clinical trials for its safety and efficacy.
作用机制
BPN14770 works by selectively inhibiting PDE4D, an enzyme that is highly expressed in the brain and is involved in the regulation of cAMP levels. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation. BPN14770 has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
BPN14770 has been shown to improve cognitive function in preclinical models of Alzheimer's disease and Fragile X syndrome. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders. BPN14770 has been shown to increase cAMP levels in the brain, which leads to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation.
实验室实验的优点和局限性
One of the advantages of BPN14770 is that it is a small molecule drug that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. However, one of the limitations of BPN14770 is that it is still in the early stages of clinical development, and its safety and efficacy have not yet been fully established.
未来方向
There are several future directions for the development of BPN14770. One potential direction is the evaluation of its safety and efficacy in clinical trials for the treatment of Alzheimer's disease and Fragile X syndrome. Another potential direction is the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of BPN14770 and its effects on downstream signaling pathways in the brain.
合成方法
The synthesis of BPN14770 involves a series of chemical reactions that start with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-aminobenzophenone to form N-[2-(benzoylamino)phenyl]-3-methylbenzamide. This compound is then reacted with butyryl chloride to produce the final product, N-[2-(butyrylamino)phenyl]-3-methylbenzamide.
科学研究应用
BPN14770 has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in preclinical models of Alzheimer's disease and Fragile X syndrome. BPN14770 works by modulating the activity of cyclic AMP (cAMP) phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating cAMP levels in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that are important for synaptic plasticity and memory formation.
属性
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17(21)19-15-10-4-5-11-16(15)20-18(22)14-9-6-8-13(2)12-14/h4-6,8-12H,3,7H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKNFVTICRJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

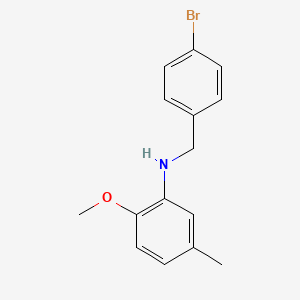
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
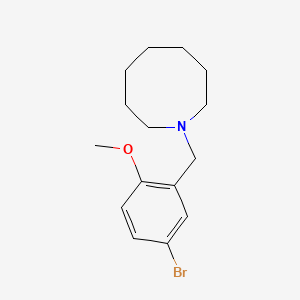
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)
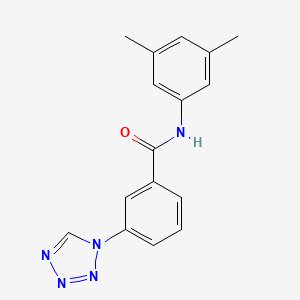
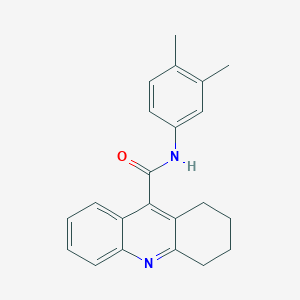
![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
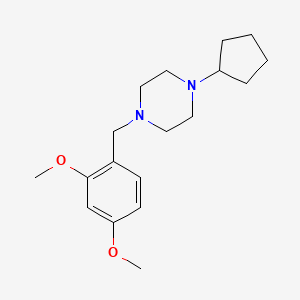
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)